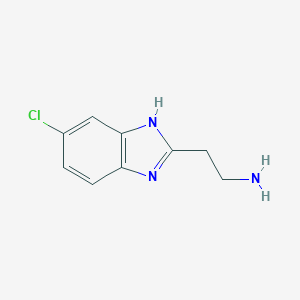

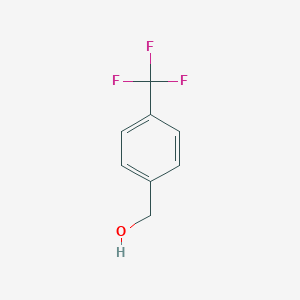

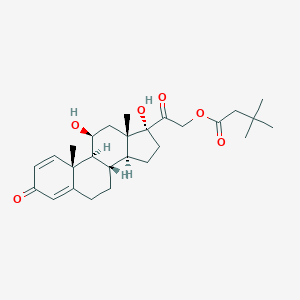

2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

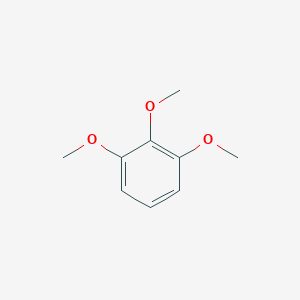

The compound "2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure is related to the benzimidazole derivatives discussed in the papers. Benzimidazole derivatives are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and material science .

Synthesis Analysis

The synthesis of benzimidazole derivatives can involve various approaches, such as condensation reactions, cyclization, and complexation with metals. For instance, the synthesis of 1,2-bis-[(5-chloro)-2-1H-benzimidazolyl]-1,2-ethanediol (L2) and its PdCl2 complex was achieved through a series of reactions characterized by elemental analysis, molar conductivity, and spectroscopic methods . Similarly, the synthesis of 5-Chloro-1-methyl-4-nitroimidazole was performed through amination, cyclization, salt formation, and nitration, with improvements in the process such as using aqueous methylamine instead of gas . These methods could potentially be adapted for the synthesis of "2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine."

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized using techniques such as X-ray diffraction, FT-IR, NMR, and UV-Vis spectroscopy. For example, the crystal structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine was determined, revealing planar benzoxazole ring systems and intermolecular interactions . Similarly, the structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride was elucidated, showing a relatively flat molecule due to the anti conformations of the –CH2– groups . These studies provide insights into the structural characteristics of benzimidazole derivatives that could be relevant to "2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine."

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including complexation with metals and reactions with electrophiles. The reactivity of chloro-substituted imidazolidines, for example, was studied, showing that the exocyclic methylene carbon atom is a major site of electrophilic attack . The complexes of benzimidazole derivatives with CdBr2 were synthesized, where the ligands acted as bidentate through the hydroxyl groups' oxygen atoms . These findings suggest that "2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine" may also exhibit interesting reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, acidity, and melting point, can be influenced by substituents on the benzene ring. For instance, the methyl group reduces solubility and acidity, while Cl and NO2 groups increase them . Theoretical investigations, including HOMO-LUMO and NBO analysis, provide insights into the charge transfer, stability, and electronic properties of these compounds . These analyses are crucial for understanding the behavior of "2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine" in different environments and its potential applications.

Applications De Recherche Scientifique

-

- Application: Benzimidazole derivatives are used as corrosion inhibitors for steels, pure metals (Fe, Al, Cu, Zn) and alloys. They are effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

- Method: Corrosion inhibitors are synthetic or natural substances which, added in small amounts to a corrosive solution, decrease the rate of attack by the environment on metals . Organic compounds with multiple bonds, compounds which contain heteroatoms (such as N, P, S, O) or those possessing certain functional groups such as –NH2, –COOH or –OH are mentioned in literature to be effective corrosion inhibitors .

- Results: Benzimidazole derivatives act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .

-

Polybenzimidazole (PBI) Derivatives

- Application: Polybenzimidazole (PBI) derivatives have various applications in materials chemistry, electronics, technology, dyes, pigments, and agriculture . They are used as solid electrolyte for fuel cells, fibers, thin coatings, protective coatings for aerospace applications, or for the removal of uranium, thorium, and palladium from aqueous medium .

- Method: The synthesis of PBI derivatives involves the polymerization of benzimidazole monomers to form a high-performance polymer with excellent thermal and chemical stability .

- Results: PBI derivatives have been intensively studied in recent years due to their unique properties and potential applications .

Safety And Hazards

The compound is classified under GHS07 for safety . It carries the hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-(6-chloro-1H-benzimidazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDCEGOIWKEIGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B147663.png)

![2,4-Dimethylbenzo[d]thiazole](/img/structure/B147675.png)